Definitive Structural Identification and Separation from Bilastine API
Desethylbilastine is a specific, structurally distinct impurity of the antihistamine drug bilastine, not a generic compound. In a validated stability-indicating RP-HPLC method, it is chromatographically resolved from bilastine and three other key related substances [1]. This confirms its unique identity and the necessity for a specific reference standard for accurate quantification, as opposed to using a different impurity or the parent drug.
| Evidence Dimension | Chromatographic Resolution (RP-HPLC) |
|---|---|
| Target Compound Data | Desethylbilastine (Bilastine Related Substance/Impurity) is resolved as a distinct peak. |
| Comparator Or Baseline | Bilastine API and other related substances (e.g., Impurity B, C, D) are resolved as separate, distinct peaks. |
| Quantified Difference | Baseline resolution (Rs > 1.5) achieved between Desethylbilastine and all other analytes, enabling selective quantification. |
| Conditions | RP-HPLC using Inertsil ODS-3® column (150 x 4.6 mm, 5 µm) with a gradient mobile phase; method validated for specificity as per ICH guidelines [1]. |
Why This Matters
Procurement of a non-specific reference material would render the analytical method non-compliant with regulatory standards, preventing its use for QC release or stability testing of bilastine drug products.
- [1] Yadav AS, et al. Characterization of Forced Degradation Products & Related Substances of Bilastine by Online LC-Q-TOF-MS and In-silico Study of Characterized Compounds. Journal of Pharmaceutical Analysis. 2021; 11(4): 563-579. View Source
